N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Description
Scientific Research Applications
Synthetic Chemistry and Precursor Applications
The compound has been explored as a versatile precursor in synthetic chemistry, enabling the creation of various pyrazole derivatives. For instance, brominated trihalomethylenones have been used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, demonstrating the compound's role in facilitating nucleophilic substitution reactions to produce ethoxymethyl-carboxyethyl ester pyrazoles and other derivatives with moderate to good yields. These reactions highlight its utility in generating structurally diverse pyrazoles, which are valuable in medicinal chemistry and materials science (Martins et al., 2013).
Antimicrobial and Antioxidant Properties
The compound's derivatives have been evaluated for their antimicrobial and antioxidant properties, contributing to the search for new therapeutic agents. A study synthesized acetoxysulfonamide pyrazole derivatives and assessed their antimicrobial activities, revealing that chloro derivatives exhibited significant activity. These findings underscore the potential of such compounds in developing new antimicrobial and antioxidant agents, which could address the growing concern of antibiotic resistance (Hamada & Abdo, 2015).
Molecular Structure Analysis
Research into the molecular structure of related compounds, such as 2-amino-4-ethoxy-3,4-dihydropteridin-1-ium bromide, offers insights into the chemical behavior and interaction mechanisms of these molecules. X-ray crystallography studies provide detailed information on molecular arrangements, aiding in the understanding of how structural variations influence biological activity and chemical reactivity (Batterham & Wunderlich, 1969).
Novel Compound Synthesis
The versatility of "N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide" extends to the synthesis of novel compounds with potential anticancer activity. Research efforts have led to the development of new chemical entities based on the pyrrolo[1,2-a]pyrazine core, showcasing the compound's role in expanding chemical space and contributing to drug discovery initiatives (Seo et al., 2019).
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS/c1-2-27-19-11-5-16(6-12-19)21-20-4-3-13-25(20)14-15-26(21)22(28)24-18-9-7-17(23)8-10-18/h3-13,21H,2,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGJCYBMVDPUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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